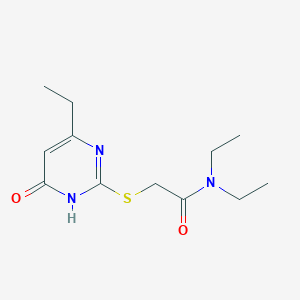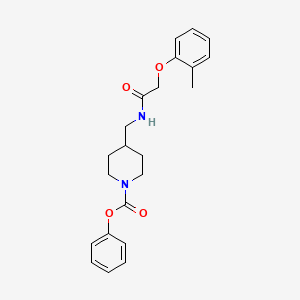
Phenyl 4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxylate, also known as PTAC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the piperidine family and has a unique structure that makes it a promising candidate for various research purposes. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Phenyl 4-((2-(o-tolyloxy)acetamido)methyl)piperidine-1-carboxylate is involved in the synthesis of complex organic molecules, demonstrating the versatility of piperidine derivatives in medicinal chemistry. The compound has been utilized in various synthetic pathways, including the preparation of oxindole derivatives via palladium-catalyzed C-H functionalization, indicating its role in the development of potential therapeutic agents. This methodology is significant for medicinal chemistry synthesis, highlighting the compound's importance in the synthesis of serine palmitoyl transferase enzyme inhibitors, which are crucial for studying lipid metabolism disorders (Magano, Kiser, Shine, & Chen, 2014).
Biological Activity and Therapeutic Potential
The synthesis of 4-arylamino-4-piperdinecarboxylic acids, derived from this compound, has shown significant potential in the development of analgesics. These compounds demonstrate the chemical versatility and potential therapeutic applications of piperidine derivatives in pain management, with some analogs found to be thousands of times as potent as morphine (Van Daele, De bruyn, Boey, Sanczuk, Agten, & Janssen, 1976).
Additionally, the compound has been implicated in the synthesis of CCR5 antagonists, such as TAK-220, which exhibit potent anti-HIV-1 activity. This underscores its significance in the search for new treatments for HIV/AIDS, demonstrating the compound's role in the development of agents that inhibit virus entry into cells (Imamura, Ichikawa, Nishikawa, Kanzaki, Takashima, Niwa, Iizawa, Baba, & Sugihara, 2006).
Chemical Structure and Drug Design
The structural analysis of piperidine derivatives, including those related to this compound, plays a crucial role in drug design. For instance, the absolute configuration of 3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrobromide derivatives has been determined through X-ray diffraction, facilitating the design of compounds with specific antihistaminic activity (Peeters, Blaton, & Ranter, 1994). This highlights the importance of understanding the stereochemistry and molecular structure of piperidine derivatives in the development of new pharmacologically active compounds.
Eigenschaften
IUPAC Name |
phenyl 4-[[[2-(2-methylphenoxy)acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-17-7-5-6-10-20(17)27-16-21(25)23-15-18-11-13-24(14-12-18)22(26)28-19-8-3-2-4-9-19/h2-10,18H,11-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIJTVJHEVVXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
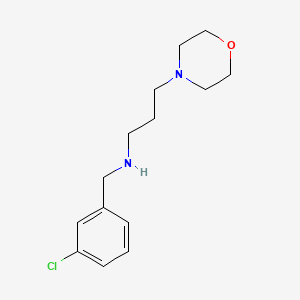
![2-hydroxy-6-[1-(1H-1,2,4-triazol-1-yl)ethyl]nicotinonitrile](/img/structure/B2839172.png)
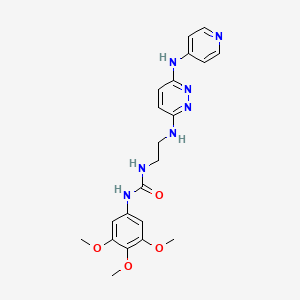

![2-[(Z)-1-cyano-2-(dimethylamino)ethenyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2839177.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2839178.png)
![2-[(4-Bromophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
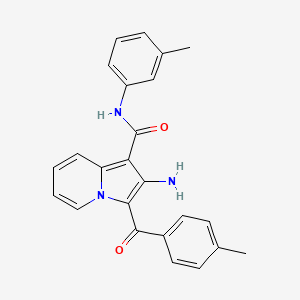
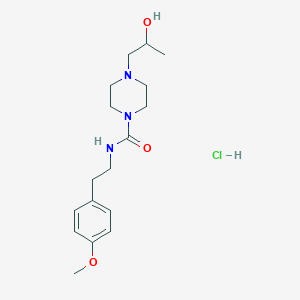
![N-[2-(4-Chloro-3-pyrrolidin-1-ylsulfonylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2839182.png)

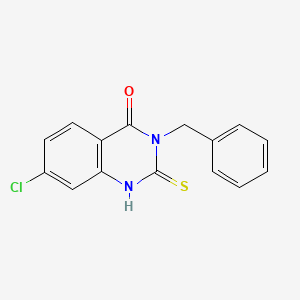
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2839187.png)
